![molecular formula C11H17Cl2N3O B3106879 (5S)-5-{[(3-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride CAS No. 1609388-34-2](/img/structure/B3106879.png)
(5S)-5-{[(3-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride
Overview
Description
“(5S)-5-{[(3-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride” is a chemical compound with the CAS Number: 1609388-34-2 . It has a molecular weight of 278.18 and its molecular formula is C11H15N3O.2ClH . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15N3O.2ClH/c15-11-4-3-10 (14-11)8-13-7-9-2-1-5-12-6-9;;/h1-2,5-6,10,13H,3-4,7-8H2, (H,14,15);2*1H/t10-;;/m0…/s1 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 278.18 and its molecular formula is C11H15N3O.2ClH . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Synthesis and Structural Analysis
- An unsymmetric derivative of pyrrolidine, a compound structurally related to (5S)-5-{[(3-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride, was synthesized to develop new methods for synthesizing optically pure amines or β-amino acids. This involved X-ray analysis to determine the absolute configuration of asymmetric carbon atoms in the ring (Chiaroni et al., 1997).
Chemical Properties and Derivatives
- Pyrrolidine, a key structural unit of this chemical, is a five-membered nonaromatic cyclic amide system. It's commonly used as an intermediate, wetting agent, and solvent in various applications, particularly due to its low toxicity. Such compounds are often prepared by condensing amines with carbonyl-containing compounds (Anderson & Liu, 2000).
Ligand Applications
- Pentadentate amino-pyridine ligands, which are structurally related to this chemical, have been used to synthesize Mn(II) complexes. These complexes have applications in magnetic resonance studies and density-functional theory investigations (Hureau et al., 2008).
Synthetic Applications
- Synthesis of highly substituted pyrrolin-2-ones, which are structurally similar to (5S)-5-{[(3-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride, have been explored. These compounds serve as building blocks for creating diverse five-membered N-heterocyclic compounds, showcasing their utility in organic chemistry and potential pharmaceutical applications (Barceló & Bienz, 2018).
Biochemical Applications
- The related compound, N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, is an intermediate in the preparation of antibiotics for veterinary pathogens. This highlights the role of such compounds in the synthesis of biologically active substances (Fleck et al., 2003).
Catalysis and Organic Synthesis
- Pyrrolidines and pyrrolidinones, similar to the subject compound, are crucial in ligands for asymmetric catalysis and organocatalysis. Their synthesis is a vital goal in modern organic synthesis, indicating the broad application scope of these compounds in chemical processes (Hess & Burton, 2010).
Safety and Hazards
properties
IUPAC Name |
(5S)-5-[(pyridin-3-ylmethylamino)methyl]pyrrolidin-2-one;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.2ClH/c15-11-4-3-10(14-11)8-13-7-9-2-1-5-12-6-9;;/h1-2,5-6,10,13H,3-4,7-8H2,(H,14,15);2*1H/t10-;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVRPCSHSKLPDW-XRIOVQLTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1CNCC2=CN=CC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@@H]1CNCC2=CN=CC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5S)-5-{[(3-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




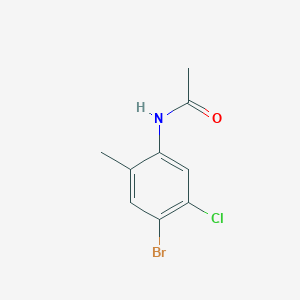


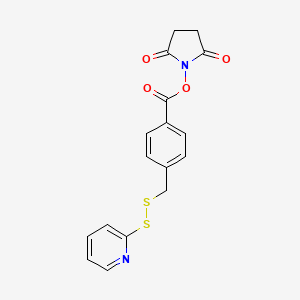
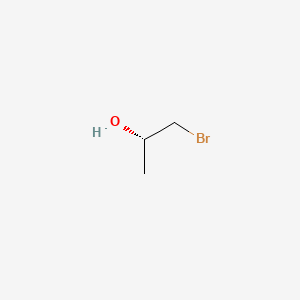
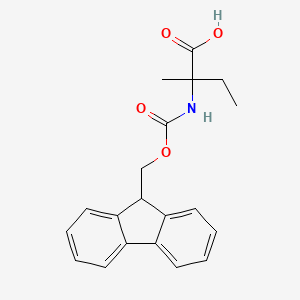
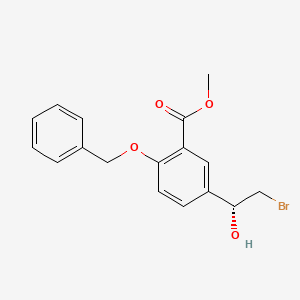
![2-Methylbenzofuro[2,3-b]pyridin-8-ol](/img/structure/B3106873.png)
![3-Isopropyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole hydrochloride](/img/structure/B3106884.png)
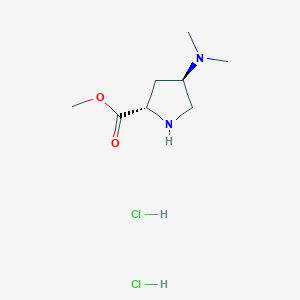
![[(2S,4R)-4-(Dimethylamino)-2-pyrrolidinyl]methanol dihydrochloride](/img/structure/B3106894.png)
![4-{5-[(2S)-2-Pyrrolidinyl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride](/img/structure/B3106901.png)
